molecular formula C31H40N2O6 B12027534 5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12027534
M. Wt: 536.7 g/mol
InChI Key: SVYMUFRVRAMTRI-ORIPQNMZSA-N
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Description

5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, the compound’s interactions with enzymes and receptors are of interest. It can be used in studies to explore its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets involved in diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

What sets 5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one apart from similar compounds is its specific combination of functional groups. This unique structure may confer distinct biological activities or chemical reactivity, making it a valuable compound for further study and application.

Properties

Molecular Formula

C31H40N2O6

Molecular Weight

536.7 g/mol

IUPAC Name

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H40N2O6/c1-5-38-24-9-7-23(8-10-24)28-27(29(34)26-12-11-25(19-22(26)4)39-20-21(2)3)30(35)31(36)33(28)14-6-13-32-15-17-37-18-16-32/h7-12,19,21,28,34H,5-6,13-18,20H2,1-4H3/b29-27+

InChI Key

SVYMUFRVRAMTRI-ORIPQNMZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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